4-Ethyl-3-(o-tolyl)-1h-pyrazol-5-amine
Description
4-Ethyl-3-(o-tolyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 4-ethyl group and an o-tolyl (2-methylphenyl) substituent at the 3-position of the pyrazole core. Pyrazole amines are critical intermediates in medicinal chemistry, often serving as scaffolds for enzyme inhibitors due to their ability to mimic peptide bonds or interact with catalytic residues. Its structural uniqueness lies in the combination of steric bulk (ethyl and o-tolyl groups) and aromaticity, which may influence both synthetic accessibility and biological activity.
Properties
IUPAC Name |
4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-9-11(14-15-12(9)13)10-7-5-4-6-8(10)2/h4-7H,3H2,1-2H3,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBUUIRKHQXNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(o-tolyl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of ethyl hydrazine with 1-(o-tolyl)-3-oxobutan-1-one under acidic or basic conditions to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(o-tolyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
4-Ethyl-3-(o-tolyl)-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(o-tolyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Substituent Influence on Pyrazole Derivatives
Key Observations :
- In contrast, pyridinyl (electron-withdrawing) or bromophenyl substituents alter electronic density, affecting binding affinity .
- Steric Effects : The tert-butyl group in 25j (Table 1) introduces significant steric hindrance, which may reduce binding efficiency compared to the more compact o-tolyl group .
Conformational Analysis
Evidence from crystallographic studies highlights that o-tolyl substituents induce smaller torsion angles (41.988°) between the aryl group and the pyrazole core compared to m-xylyl (50.0–54.98°) or phenyl (16.18°) groups . This conformational rigidity may enhance target selectivity by pre-organizing the molecule for optimal interactions.
Biological Activity
4-Ethyl-3-(o-tolyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article synthesizes recent findings on the biological activity of this compound, focusing on its synthesis, biological evaluations, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves a multi-step process starting with the appropriate hydrazine derivatives and aryl substituents. The general synthetic route includes:
- Formation of Pyrazole Ring : Reaction of o-toluidine with ethyl acetoacetate followed by hydrazine hydrate to form the pyrazole core.
- Substitution Reactions : Further functionalization at the 5-position using various electrophiles to enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound showed promising results in inhibiting various bacterial strains. In vitro tests indicated a minimum inhibitory concentration (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
Antitumor Activity
The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), achieving growth inhibition percentages of 38.44% and 54.25%, respectively . Notably, it exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies showed that it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models, comparable to established anti-inflammatory agents like dexamethasone .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is highly influenced by their structural features. The following table summarizes key structural modifications and their impact on biological activity:
| Modification | Impact on Activity |
|---|---|
| Substituents at N(1) | Alkyl groups enhance solubility and activity |
| Aromatic rings at C(3) | Influence on selectivity towards target proteins |
| Functional groups at C(5) | Altered interaction with biomolecular targets |
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Antibacterial Efficacy : A study conducted by researchers demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus epidermidis, suggesting potential use in treating biofilm-associated infections .
- Anticancer Mechanisms : Research indicated that the compound induces apoptosis in HeLa cells through modulation of Bcl-2 family proteins, promoting cell cycle arrest at the G2/M phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
